![molecular formula C15H26O B14888761 Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H24O, and it is known for its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the cyclobutyl and hydroxyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the desired quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol has several scientific research applications:
Mécanisme D'action
The mechanism by which (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, its antimicrobial properties may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, (1α,2α,5α)-: This compound shares a similar bicyclic structure but differs in the functional groups attached.
Methyl [(1R,2R,3R,5S)-2-benzyl-2,6,6-trimethyl-4-oxobicyclo[3.1.1]hept-3-yl]acetate: Another structurally related compound with different substituents, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[31Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C15H26O |
|---|---|
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
cyclobutyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C15H26O/c1-9-12(14(16)10-5-4-6-10)7-11-8-13(9)15(11,2)3/h9-14,16H,4-8H2,1-3H3/t9-,11+,12+,13+,14?/m0/s1 |
Clé InChI |
LHTUKIPDUDWMAR-BDIDWDBTSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCC3)O |
SMILES canonique |
CC1C(CC2CC1C2(C)C)C(C3CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


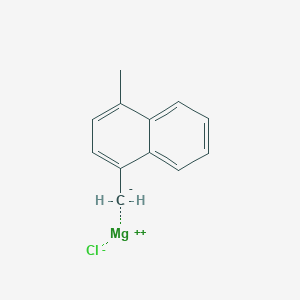
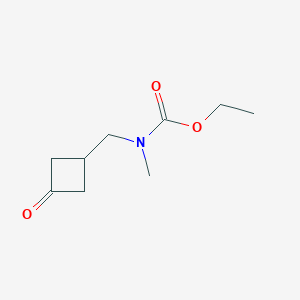
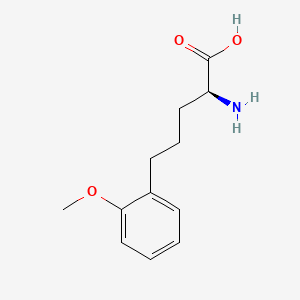
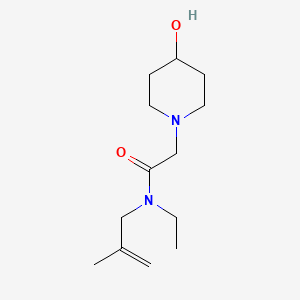


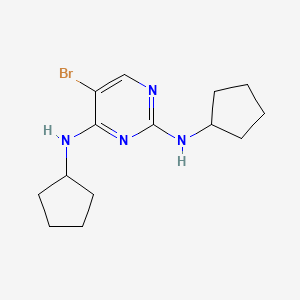
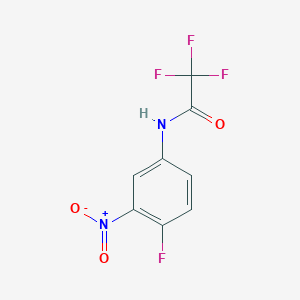
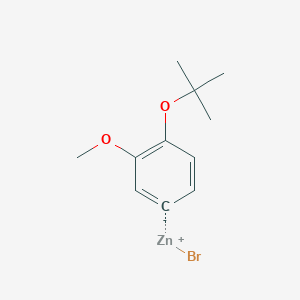
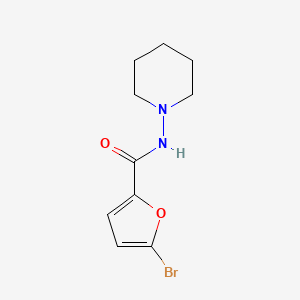


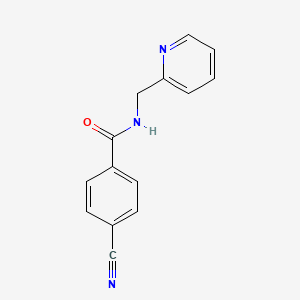
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
